molecular formula C7H10F3NO3 B14355723 2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid CAS No. 93111-56-9

2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid

Cat. No.: B14355723
CAS No.: 93111-56-9
M. Wt: 213.15 g/mol
InChI Key: NFFFBXVMSRRGFL-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 2-Ethyl-4,5-dihydro-1,3-oxazole and 2,2,2-trifluoroacetic acid. 2-Ethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various chemical reactions and as a building block in organic synthesis. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic chemistry for its ability to introduce trifluoromethyl groups into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of a 2-amino alcohol with a suitable functional group. One common method is the reaction of acyl chlorides with 2-amino alcohols, often using thionyl chloride to generate the acid chloride in situ . The reaction is typically performed at room temperature under anhydrous conditions to prevent ring-opening by chloride ions.

Industrial Production Methods

Industrial production of 2-Ethyl-4,5-dihydro-1,3-oxazole may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of oxalyl chloride instead of thionyl chloride can be preferred for milder reaction conditions . Additionally, the Appel reaction has been modified to synthesize oxazoline rings under relatively mild conditions, making it suitable for large-scale production .

Mechanism of Action

Comparison with Similar Compounds

2-Ethyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications. 2-Ethyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

93111-56-9

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-2-5-6-3-4-7-5;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7)

InChI Key

NFFFBXVMSRRGFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCO1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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